molecular formula C16H18N4O4 B15301647 5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B15301647
M. Wt: 330.34 g/mol
InChI Key: BCQVGLRAMWDLJK-UHFFFAOYSA-N
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Description

5-[(2-aminopropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an isoindole core and a piperidine ring, making it a valuable molecule for research and industrial purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-aminopropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method includes the reaction of 2,6-dioxopiperidine with an appropriate isoindole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[(2-aminopropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

5-[(2-aminopropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(2-aminopropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(2-aminopropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

5-(2-aminopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C16H18N4O4/c1-8(17)7-18-9-2-3-10-11(6-9)16(24)20(15(10)23)12-4-5-13(21)19-14(12)22/h2-3,6,8,12,18H,4-5,7,17H2,1H3,(H,19,21,22)

InChI Key

BCQVGLRAMWDLJK-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)N

Origin of Product

United States

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